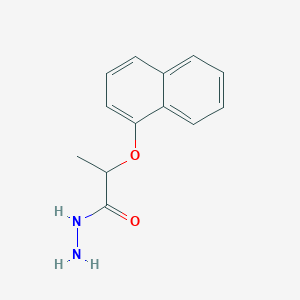
2-(1-Naphthyloxy)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Naphthyloxy)propanohydrazide” is a chemical compound with the molecular formula C13H14N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H14N2O2 . For a more detailed structural analysis, one would typically refer to spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.26 . The compound has a predicted density of 1.208±0.06 g/cm3 and a predicted boiling point of 483.0±28.0 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Novel compounds derived from naphthyl-containing hydrazides have been synthesized, demonstrating promising antimicrobial activities. For instance, Mahmoud et al. (2017) utilized a key intermediate derived from a naphthyl moiety to synthesize various compounds, including dithiolane, thiophene, coumarin, and 2-pyridone derivatives, which were evaluated for their antimicrobial properties (Mahmoud et al., 2017).
Synthesis of Beta-Adrenergic Receptor Blockers
Compounds related to 2-(1-Naphthyloxy)propanohydrazide have been used as intermediates in the synthesis of beta-adrenergic blocking agents, highlighting their significance in the pharmaceutical industry. Kapoor et al. (2003) reported on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in producing drugs like propranolol and nadoxolol (Kapoor et al., 2003).
Applications in Material Science
Naphthyl-derived compounds have also found applications in the development of materials with unique properties. Liou et al. (2006) synthesized a new class of aromatic poly(amine−hydrazide)s containing naphthyl moieties, which exhibited high glass-transition temperatures and were suitable for blue-light-emitting materials (Liou et al., 2006).
Chemosensor Applications
Ghosh et al. (2010) developed an epoxy-based polymer bearing 1-naphthylamine units that acted as a highly selective fluorescent chemosensor for ferric ions, demonstrating the versatility of naphthyl-containing compounds in sensor technology (Ghosh et al., 2010).
Anticancer Evaluation
Naphthyl-containing hydrazides have been explored for their anticancer potential. Salahuddin et al. (2014) synthesized a series of 1,3,4-oxadiazole derivatives from naphthalene-derived hydrazides, some of which showed moderate activity against cancer cell lines (Salahuddin et al., 2014).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxypropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKQUIMTCUMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

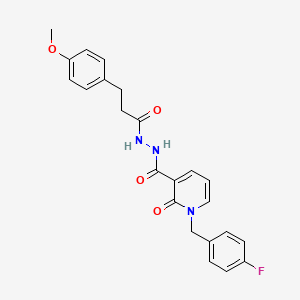



![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

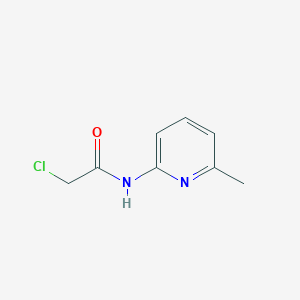
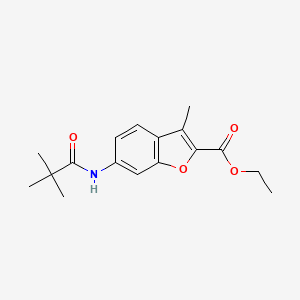
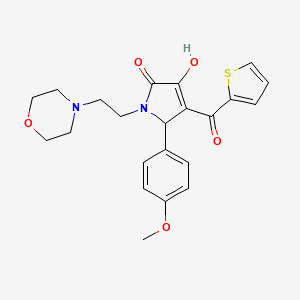
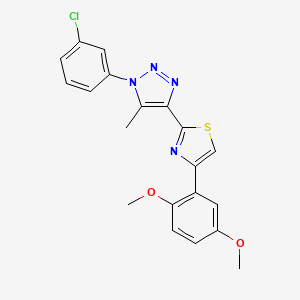
![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)

![methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2750330.png)